molecular formula C17H20ClN3O2S2 B2565163 (E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217234-15-5

(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2565163
CAS No.: 1217234-15-5
M. Wt: 397.94
InChI Key: PGBVAAYWZRIRTD-IPZCTEOASA-N
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Description

(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H20ClN3O2S2 and its molecular weight is 397.94. The purity is usually 95%.
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Biological Activity

(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, neuroprotective effects, and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes:

  • A tetrahydrothieno[2,3-c]pyridine core
  • An ethyl group at position 6
  • A thiophene ring attached via an acrylamide linkage

Anticancer Activity

Recent studies have demonstrated that compounds similar to (E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For example:

Cell Line Compound IC50 (µM)
MCF-7 (Breast Cancer)11l9.36 ± 0.06
SW480 (Colon Cancer)11n20.48 ± 0.11
PC-3 (Prostate Cancer)11p32.93 ± 0.61
HEPG-2 (Liver Cancer)Sorafenib7.06 ± 0.17

The above table summarizes the IC50 values of various derivatives against different cancer cell lines, indicating that modifications to the structure can significantly affect potency .

Neuroprotective Effects

Research has indicated that compounds resembling (E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine can ameliorate neurotoxicity induced by environmental toxins like acrylamide. A study involving zebrafish larvae showed that treatment with similar compounds restored glutathione levels and improved locomotion in the presence of neurotoxic agents .

  • Antioxidant Activity : The compound enhances antioxidant defenses by modulating glutathione levels.
  • Neuroinflammation Reduction : It reduces pro-inflammatory markers in neuronal tissues.
  • Synaptic Function Restoration : It positively influences synaptic vesicle cycling and motor neuron responses to stimuli.

Pharmacological Studies

The pharmacodynamics of this compound have been explored through various in vitro and in vivo models:

  • Electrophysiological Studies : The compound's interaction with nicotinic acetylcholine receptors has been assessed using heterologous expression systems.
  • Pain Models : In mouse models of neuropathic pain, similar compounds demonstrated analgesic properties by modulating calcium channels and receptor activity .

Properties

IUPAC Name

6-ethyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2.ClH/c1-2-20-8-7-12-13(10-20)24-17(15(12)16(18)22)19-14(21)6-5-11-4-3-9-23-11;/h3-6,9H,2,7-8,10H2,1H3,(H2,18,22)(H,19,21);1H/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBVAAYWZRIRTD-IPZCTEOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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